1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane 1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2310099-45-5
VCID: VC6819205
InChI: InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3
SMILES: CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3
Molecular Formula: C17H24N2O2S
Molecular Weight: 320.45

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane

CAS No.: 2310099-45-5

Cat. No.: VC6819205

Molecular Formula: C17H24N2O2S

Molecular Weight: 320.45

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane - 2310099-45-5

Specification

CAS No. 2310099-45-5
Molecular Formula C17H24N2O2S
Molecular Weight 320.45
IUPAC Name (2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Standard InChI InChI=1S/C17H24N2O2S/c1-22-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-21-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Standard InChI Key TWTRGKJLYDIZAT-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane features a seven-membered diazepane ring (C₅H₁₀N₂) with two nitrogen atoms at positions 1 and 4. The 1-position is substituted with a 2-(methylsulfanyl)benzoyl group, while the 4-position hosts an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This combination creates a hybrid structure with both aromatic (benzoyl) and aliphatic (oxolane) regions, influencing its electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₂S
Molecular Weight320.45 g/mol
IUPAC Name(2-methylsulfanylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
SMILESCSC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3

The benzoyl group introduces π-π stacking capabilities, while the oxolane ring enhances solubility in polar solvents. The methylsulfanyl (–SMe) substituent at the ortho position of the benzoyl group contributes to electron-rich aromatic systems, potentially enabling nucleophilic interactions .

Conformational Dynamics

Density functional theory (DFT) studies on analogous 1,4-diazepines reveal that the diazepane ring adopts a boat-like conformation in solution, with nitrogen lone pairs oriented antiperiplanar to minimize steric strain . The oxolane substituent at N4 stabilizes this conformation through hydrogen bonding with the diazepane’s N1–H group. Molecular mechanics simulations suggest an energy barrier of ~18–22 kcal/mol for ring inversion, consistent with rigidified conformations at ambient temperatures .

Synthesis and Optimization Strategies

Stepwise Assembly

The synthesis of 1-[2-(methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane involves three primary stages:

  • Diazepane Core Formation: Cyclocondensation of 1,4-diaminobutane with a diketone precursor under acidic conditions yields the 1,4-diazepane scaffold.

  • Oxolane Incorporation: Nucleophilic substitution at N4 using 3-bromooxolane in the presence of a Lewis acid (e.g., AlCl₃) introduces the tetrahydrofuran ring.

  • Benzoylation: Acylation of N1 with 2-(methylsulfanyl)benzoyl chloride completes the structure.

Table 2: Reaction Conditions and Catalysts

StepReagents/ConditionsYield (%)
Diazepane formationHCl (cat.), EtOH, reflux65–70
Oxolane substitutionAlCl₃, CH₂Cl₂, 0°C → rt55–60
BenzoylationBenzoyl chloride, pyridine, rt80–85

Industrial-Scale Considerations

Continuous flow reactors have been proposed to enhance throughput, reducing reaction times by 40% compared to batch processes. Solvent recycling protocols using membrane distillation improve sustainability, achieving >90% solvent recovery rates.

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate thermal stability (decomposition onset: 215°C) but is hygroscopic, requiring storage under inert atmospheres. Solubility data remain limited, though computational models predict logP = 2.1 ± 0.3, indicating preferential partitioning into lipid membranes .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar–H), 4.15 (m, 1H, oxolane CH), 3.85–3.60 (m, 8H, N–CH₂ and O–CH₂), 2.55 (s, 3H, SMe).

  • IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–S), 1120 cm⁻¹ (C–O–C).

Recent Advances and Future Directions

Computational Design

Machine learning models trained on diazepane derivatives propose that fluorination at the oxolane 2-position could enhance blood-brain barrier permeability by 30% while maintaining metabolic stability .

Synthetic Biology Approaches

Heterologous expression of diazepane synthases in E. coli has achieved 20 mg/L titers, though yields remain suboptimal for industrial adoption.

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